molecular formula C15H7F6N3O2 B2946199 {1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone CAS No. 477847-93-1

{1-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}(2-furyl)methanone

Cat. No.: B2946199
CAS No.: 477847-93-1
M. Wt: 375.23
InChI Key: IFVCWTCXYNSBKB-UHFFFAOYSA-N
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Description

The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. This ring is attached to a phenyl group that is substituted with two trifluoromethyl groups. The other side of the triazole ring is attached to a furyl group and a methanone group .


Molecular Structure Analysis

The presence of the 1,2,3-triazole ring, the phenyl ring, and the furyl ring suggests that this compound may have interesting electronic properties. The trifluoromethyl groups are electron-withdrawing, which could impact the reactivity of the compound .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can participate in a variety of reactions. For example, the 1,2,3-triazole ring can act as a ligand in coordination chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the trifluoromethyl groups could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Thermally Activated Delayed Fluorescence Emitters

A study explored thermally activated delayed fluorescent (TADF) emitters, including compounds with 3,3′-bicarbazole as a donor and benzophenone or triazine as acceptors, showcasing their high efficiency and potential for blue TADF devices. This research demonstrates the compound's relevance in developing high-efficiency blue emission materials for optoelectronic applications (Kim, Choi, & Lee, 2016).

Liquid Crystal Properties and Electrochemistry

Another study focused on the synthesis and characterization of 1,2,3-(NH)-triazolylferrocene derivatives, revealing their unique electrochemical and liquid crystal properties. The findings highlight the compound's versatility, indicating its potential use in developing new materials with specific electrochemical and thermotropic liquid crystal behaviors (Zhao et al., 2013).

Antimicrobial Evaluation

Research on the synthesis and antimicrobial evaluation of novel bis-α,β-unsaturated ketones and related derivatives, including those with a furyl group, has shown promising antimicrobial activity. This underscores the compound's potential in the pharmaceutical field, particularly in the design of new antimicrobial agents (Altalbawy, 2013).

Antioxidant Properties

A study on the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including natural products, demonstrated significant antioxidant power. These findings suggest the compound's application in creating antioxidant agents, which could be beneficial in food preservation and pharmaceuticals (Balaydın et al., 2010).

Synthesis and Photophysical Properties

Research involving the synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones via photo-induced rearrangement has developed methods for producing highly conjugated polycyclic aromatic hydrocarbons (PAHs). This highlights the compound's potential in synthetic organic chemistry, particularly in the construction of PAHs for various advanced applications (Wang et al., 2019).

Future Directions

The study of compounds with 1,2,3-triazole rings is an active area of research, given their interesting chemical properties and potential applications . Future research could explore the synthesis, properties, and potential applications of this specific compound .

Properties

IUPAC Name

[1-[3,5-bis(trifluoromethyl)phenyl]triazol-4-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F6N3O2/c16-14(17,18)8-4-9(15(19,20)21)6-10(5-8)24-7-11(22-23-24)13(25)12-2-1-3-26-12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVCWTCXYNSBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CN(N=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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